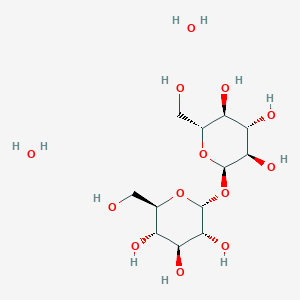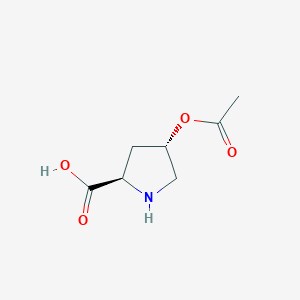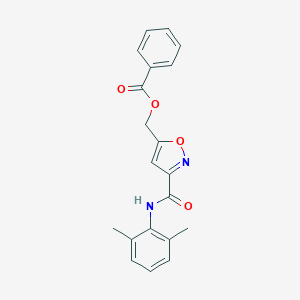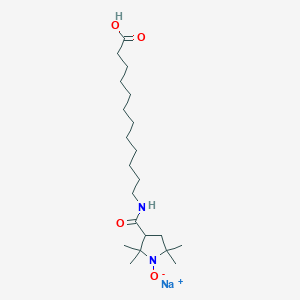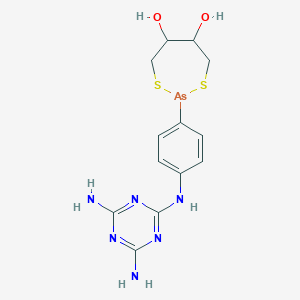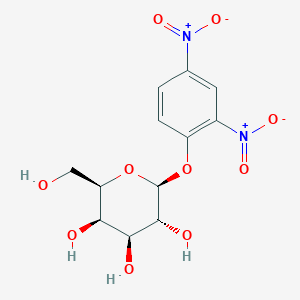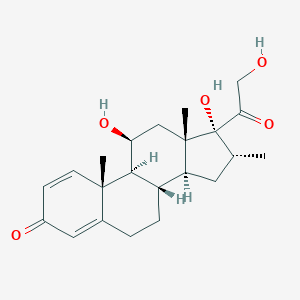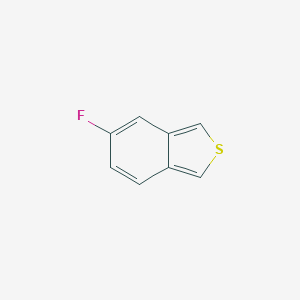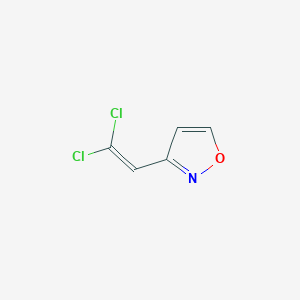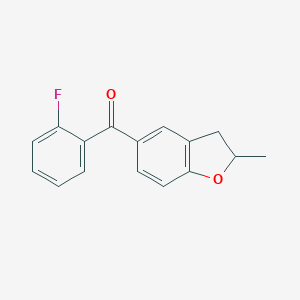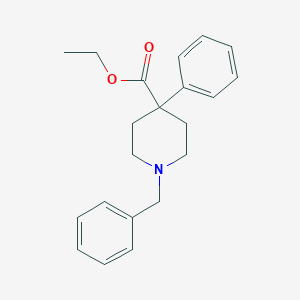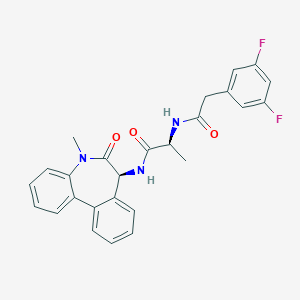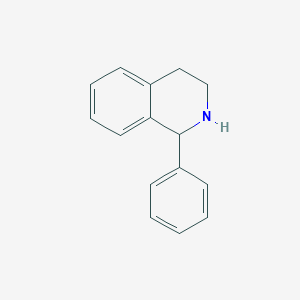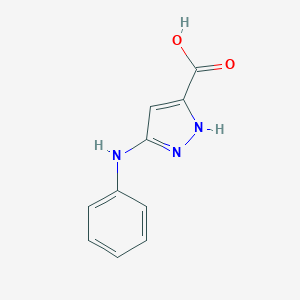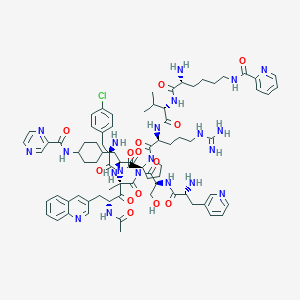
Qcpppvapa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Qcpppvapa is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects.
作用机制
The mechanism of action of Qcpppvapa is not yet fully understood, but it is believed to involve the inhibition of specific enzymes involved in inflammation and cancer cell growth. The compound has been found to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of inflammatory mediators.
生化和生理效应
Qcpppvapa has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and it has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the primary advantages of Qcpppvapa for lab experiments is its selectivity for specific enzymes involved in inflammation and cancer cell growth. This selectivity allows researchers to study the specific effects of the compound on these enzymes without affecting other biochemical pathways. However, the compound's complex synthesis process and limited availability may be a limitation for some researchers.
未来方向
There are several future directions for research on Qcpppvapa. One area of interest is the development of novel synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, there is a need for more extensive studies on the compound's safety and toxicity to determine its potential for clinical use.
Conclusion
In conclusion, Qcpppvapa is a synthetic compound with significant potential for scientific research. Its unique synthesis method, selectivity for specific enzymes, and potential applications in the treatment of inflammation and cancer make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action, safety, and potential for clinical use.
合成方法
The synthesis of Qcpppvapa involves a multi-step process that requires expertise in organic chemistry. The process involves the reaction of several chemical compounds, including piperidine, 1,3-dichloro-2-propanol, and N,N-diisopropylethylamine. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and requires careful monitoring of the reaction conditions, including temperature, pressure, and reaction time.
科学研究应用
Qcpppvapa has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been found to have significant anti-inflammatory properties. It has also shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
属性
CAS 编号 |
138111-67-8 |
|---|---|
产品名称 |
Qcpppvapa |
分子式 |
C79H102ClN21O14 |
分子量 |
1605.2 g/mol |
IUPAC 名称 |
N-[4-[(2S)-3-[[(2S,4R)-4-acetamido-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(pyridine-2-carbonylamino)hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-2-methyl-3-oxo-5-quinolin-3-ylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-amino-3-oxopropyl]cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C79H102ClN21O14/c1-45(2)65(98-67(105)54(81)16-7-9-31-91-69(107)59-18-8-10-30-89-59)71(109)96-60(19-12-32-92-78(85)86)74(112)99-35-13-20-64(99)76(114)101(73(111)57(84)38-47-21-25-52(80)26-22-47)79(4,66(104)61(94-46(3)103)40-50-36-51-15-5-6-17-58(51)93-42-50)77(115)100(75(113)63(44-102)97-68(106)55(82)39-49-14-11-29-87-41-49)72(110)56(83)37-48-23-27-53(28-24-48)95-70(108)62-43-88-33-34-90-62/h5-6,8,10-11,14-15,17-18,21-22,25-26,29-30,33-34,36,41-43,45,48,53-57,60-61,63-65,102H,7,9,12-13,16,19-20,23-24,27-28,31-32,35,37-40,44,81-84H2,1-4H3,(H,91,107)(H,94,103)(H,95,108)(H,96,109)(H,97,106)(H,98,105)(H4,85,86,92)/t48?,53?,54-,55-,56+,57-,60+,61-,63+,64+,65+,79+/m1/s1 |
InChI 键 |
SZRIOVPVLPDSEJ-MQPGEAFOSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@@H](CC2=CC=C(C=C2)Cl)N)[C@@](C)(C(=O)[C@@H](CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)[C@H](CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC7=CN=CC=C7)N)NC(=O)[C@@H](CCCCNC(=O)C8=CC=CC=N8)N |
SMILES |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
同义词 |
N-Ac-3-Qal-4ClPhe-3-Pal-Ser-PzACAla-PicLys-Val-Arg-Pro-AlaNH2 N-acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)picolinoyllysyl-valyl-arginyl-prolyl-alaninamide QCPPPVAPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



